Cas no 1358275-20-3 (2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide structure](https://ja.kuujia.com/scimg/cas/1358275-20-3x500.png)
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
- 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
-
- インチ: 1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25)
- InChIKey: OMYVATKRVCSAFN-UHFFFAOYSA-N
- SMILES: O=C1C2=NN=C(CC)N2C2C=CC=CC=2N1CC(NC1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 536
- XLogP3: 2.3
- トポロジー分子極性表面積: 80.1
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-5584-5μmol |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-3mg |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-25mg |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-2μmol |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-4mg |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-10μmol |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-50mg |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 90%+ | 50mg |
$160.0 | 2023-04-24 | |
Life Chemicals | F3411-5584-20μmol |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-5mg |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-5584-20mg |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide |
1358275-20-3 | 20mg |
$99.0 | 2023-09-10 |
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamideに関する追加情報
Research Briefing on 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide (CAS: 1358275-20-3)
In recent years, the compound 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide (CAS: 1358275-20-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
The compound belongs to the triazoloquinoxaline class, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Recent studies have explored the synthesis of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide and its derivatives, highlighting its structural versatility and potential for drug development. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's purity and structural integrity.
In vitro studies have demonstrated that 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide exhibits promising activity against various cancer cell lines, including breast, lung, and colon cancers. Mechanistic investigations suggest that the compound may induce apoptosis via the mitochondrial pathway and inhibit key signaling pathways involved in cell proliferation. Additionally, preliminary data indicate potential anti-inflammatory effects, possibly mediated through the modulation of cytokine production.
Despite these encouraging findings, further research is needed to fully elucidate the compound's pharmacokinetic and pharmacodynamic profiles. Current challenges include optimizing its bioavailability and reducing potential off-target effects. Collaborative efforts between academic and industrial researchers are underway to address these issues and advance the compound toward preclinical development.
In conclusion, 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide represents a promising candidate for therapeutic intervention in oncology and inflammation-related disorders. Continued exploration of its biological activities and structural modifications will be crucial for unlocking its full potential in drug discovery.
1358275-20-3 (2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide) Related Products
- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)
- 1806811-09-5(4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)
- 1341912-40-0(2-2-(thiophen-3-yl)ethylpiperidine)
- 2228945-97-7(1-fluoro-3-propylhexan-2-ol)
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 2229318-58-3(4-(pyrimidin-5-yl)oxane-2,6-dione)
- 1389572-02-4(N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)




